molecular formula C13H13NO2S B166487 Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate CAS No. 132089-32-8

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B166487
CAS No.: 132089-32-8
M. Wt: 247.31 g/mol
InChI Key: YJADELKTGPHXGE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 4-methylphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as UV resistance.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

  • Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate

These compounds share a similar core structure but differ in the substituents on the aromatic ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and physical properties. This compound is unique due to the presence of the 4-methyl group, which can influence its lipophilicity and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJADELKTGPHXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377060
Record name ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-32-8
Record name ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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